Benceno-13C-metil

Descripción general

Descripción

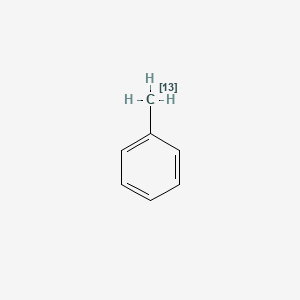

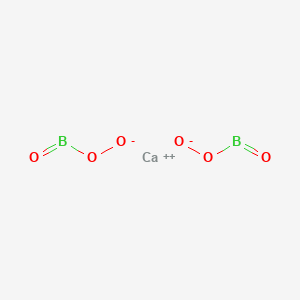

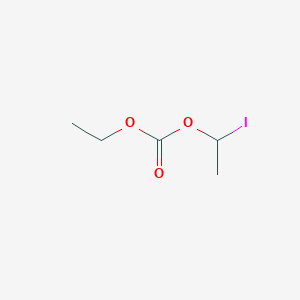

Methyl-13C-benzene: Toluene-\u03B1-13C , is an aromatic organic compound with the molecular formula C6H513CH3 . It is a derivative of benzene where one of the hydrogen atoms is replaced by a methyl group and one of the carbon atoms is labeled with the carbon-13 isotope. This compound is widely used in scientific research, particularly in NMR spectroscopy , due to the distinct signal it provides.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method to synthesize Methyl-13C-benzene is through the Friedel-Crafts alkylation reaction, where benzene reacts with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.

Isotope Labeling: The carbon-13 isotope can be introduced using various isotopic labeling techniques, such as chemical exchange or isotopic enrichment .

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, Methyl-13C-benzene is produced through similar alkylation processes but on a larger scale, ensuring the purity and isotopic enrichment required for research applications.

Types of Reactions:

Oxidation: Methyl-13C-benzene can be oxidized to form benzoic acid, especially using oxidizing agents like potassium permanganate.

Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, similar to benzene, but with the presence of the methyl group, it is more reactive.

Reduction: Reduction reactions can be performed to convert the aromatic ring to cyclohexane derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Electrophilic Substitution: Fuming sulfuric acid or concentrated sulfuric acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

Benzoic Acid: From oxidation.

Substituted Benzene Derivatives: From electrophilic substitution reactions.

Chemistry:

NMR Spectroscopy: Methyl-13C-benzene is extensively used as a standard in 13C NMR spectroscopy due to its distinct carbon-13 signal.

Isotopic Labeling: It serves as a precursor for isotopically labeled compounds in various chemical syntheses.

Biology:

Metabolic Studies: Used in tracing metabolic pathways and studying enzyme mechanisms due to its isotopic label.

Protein Labeling: Employed in labeling proteins for structural and functional studies.

Medicine:

Drug Development: Utilized in the synthesis of pharmaceuticals and in studying drug metabolism.

Diagnostic Imaging: Used in developing imaging agents for diagnostic purposes.

Industry:

Material Science: Applied in the synthesis of advanced materials and polymers.

Environmental Studies: Used in tracing pollutants and studying environmental degradation processes.

Molecular Targets and Pathways:

NMR Spectroscopy: The carbon-13 isotope in Methyl-13C-benzene interacts with the magnetic field in NMR spectroscopy, providing detailed information about molecular structure and dynamics.

Metabolic Pathways: In biological systems, the labeled carbon can be traced through metabolic pathways, providing insights into biochemical processes.

Aplicaciones Científicas De Investigación

Metabolómica

Benceno-13C-metil: se utiliza en metabolómica para mejorar la identificación de compuestos. Técnicas como el Análisis de Valores Atípicos de la Relación Isotópica (IROA) utilizan muestras marcadas isotópicamente con 13C para diferenciar las señales biológicas de los artefactos y determinar el número exacto de carbonos en las moléculas . Este enfoque reduce significativamente la complejidad de las fórmulas moleculares, lo que ayuda a la identificación precisa de los metabolitos.

Química de Productos Naturales

En el campo de la química de productos naturales, This compound juega un papel crucial en la elucidación estructural de moléculas complejas. Al incorporar 13C en posiciones específicas dentro de una molécula, los investigadores pueden obtener espectros de RMN detallados que proporcionan información sobre el marco de carbono, facilitando la coincidencia de bases de datos o la identificación de compuestos de novo .

Espectroscopia de Resonancia Magnética Nuclear (RMN)

This compound: es una herramienta valiosa en espectroscopia de RMN para obtener desplazamientos químicos precisos e información estructural. Ayuda a superar la superposición de resonancia en los espectros de 1D 13C y 1H RMN, lo que a menudo es un desafío en la identificación inequívoca de compuestos .

Evaluación de la Teoría del Funcional de Densidad (DFT)

En química computacional, This compound se utiliza para comparar las metodologías DFT para predecir los desplazamientos químicos de RMN. Las bases de datos precisas de desplazamientos químicos experimentales de 1H y 13C RMN, como DELTA50, se basan en compuestos como This compound para la calibración y evaluación de diferentes funcionales de densidad y conjuntos de bases .

Investigación de la Bioquímica del Cerebro

Espectroscopia de Resonancia Magnética de 13C in vivo: , que utiliza compuestos como This compound, proporciona información sobre la bioquímica del cerebro en la salud y la enfermedad. Permite la detección de neuroquímicos específicos y sus correlaciones neuroenergéticas con la función neuronal, ofreciendo una ventana a las tasas de flujo metabólico de vías como el ciclo del ácido tricarboxílico (TCA) y el ciclo glutamato/glutamina/GABA .

Mecanismo De Acción

Target of Action

Methyl-13C-benzene, also known as (113C)methylbenzene, is primarily used in the field of chemistry for structural determination and conformational analysis . Its primary targets are the molecular structures that it helps to elucidate.

Mode of Action

Methyl-13C-benzene interacts with its targets through nuclear magnetic resonance (NMR) spectroscopy . The 13C nucleus of the compound is detected in the NMR, providing valuable information about the structure and conformation of the molecule .

Biochemical Pathways

The use of Methyl-13C-benzene doesn’t directly affect biochemical pathways. By using stable isotope resolved metabolomics (SIRM), scientists can observe the dynamic enrichment of 13C-metabolites in various biochemical pathways .

Pharmacokinetics

Its distribution within a molecular structure can be determined using 13c nmr spectroscopy .

Result of Action

The result of Methyl-13C-benzene’s action is the generation of detailed information about the structure and conformation of organic compounds . For example, the number of signals in a 13C NMR spectrum is related to the number of nonequivalent carbons in the chemical structure of the compound .

Action Environment

The action of Methyl-13C-benzene is influenced by the environment in which the NMR spectroscopy is conducted. Factors such as the magnetic field strength, temperature, and solvent can affect the resolution and accuracy of the results .

Comparación Con Compuestos Similares

Benzene: The parent compound without any substituents.

Toluene: Benzene with a methyl group but without isotopic labeling.

Xylene: Benzene with two methyl groups.

Ethylbenzene: Benzene with an ethyl group.

Uniqueness:

Isotopic Labeling: The presence of the carbon-13 isotope makes Methyl-13C-benzene unique compared to its non-labeled counterparts.

Applications: Its use in NMR spectroscopy and metabolic studies sets it apart from similar compounds.

Propiedades

IUPAC Name |

(113C)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480404 | |

| Record name | Methyl-13C-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-23-9 | |

| Record name | Methyl-13C-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6933-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

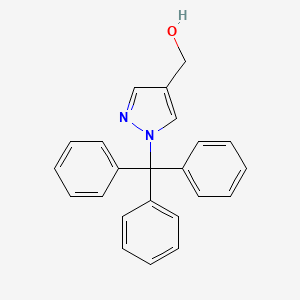

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)

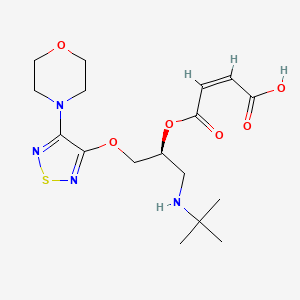

![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)